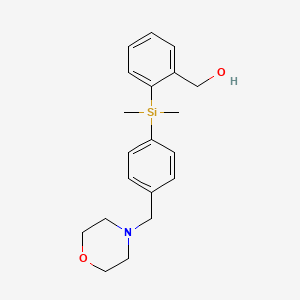

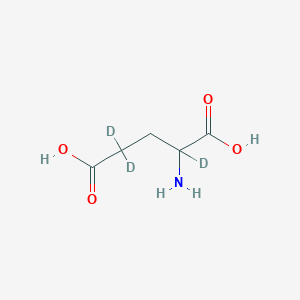

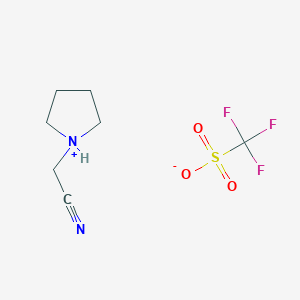

![molecular formula C8H8N2O2 B1456489 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1616337-50-8](/img/structure/B1456489.png)

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Overview

Description

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H8N2O2 . It is a solid substance and is used in the field of medicinal chemistry as a building block for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in scientific literature . These compounds have been synthesized as part of efforts to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1cnc2NCCc2c1 . This indicates that the molecule contains a carboxylic acid group attached to a pyrrolopyridine ring. Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can interact with these receptors and inhibit their activity, which could have implications for the treatment of various types of tumors .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 164.16 and its solid form . Its 1H NMR and 13C NMR spectra have been reported .Scientific Research Applications

Synthesis and Derivatives

- 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives have been synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, revealing potential antibacterial activity in vitro (Toja et al., 1986).

- Novel routes for synthesizing 1H-pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles have been explored, leading to derivatives with various applications (Brodrick & Wibberley, 1975).

- A new three-step synthesis method starting from L-alanine has been developed for pyrrolo[2,3-b]pyridines, yielding a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives (Guo et al., 2015).

Chemical Reactions and Functionalization

- Palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids have been used to synthesize 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo-[2,3 b]pyridines, demonstrating a method for creating diverse chemical structures (Suresh et al., 2013).

- The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied, leading to the creation of new compounds aimed at applications in agrochemicals and functional materials, demonstrating the versatility of this chemical structure (Minakata et al., 1992).

Miscellaneous Applications

- The crystal structure of compounds like 1-tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester has been studied, providing insights into the molecular packing and potential applications in materials science (Chiaroni et al., 1994).

- Syntheses and reactions of 1H-pyrrolo[2,3-b]pyridines have been explored in depth, offering a wide range of derivatives and providing a foundation for further chemical and pharmaceutical research (Herbert & Wibberley, 1969).

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and related compounds involves the inhibition of FGFR signaling pathway . Abnormal activation of this pathway is associated with the progression and development of several cancers, and thus, targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, as FGFR inhibitors represents a promising direction for future research . These compounds could potentially be optimized further and developed into effective therapeutic agents for various types of cancers .

Properties

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHWYMVQSPFANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

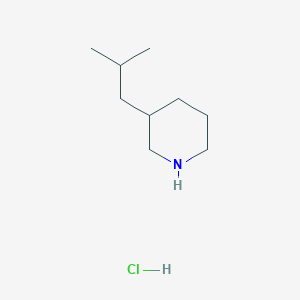

![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)

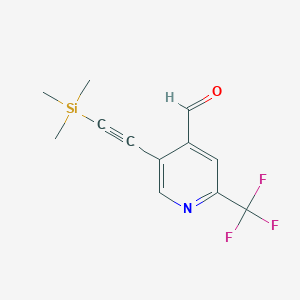

![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)

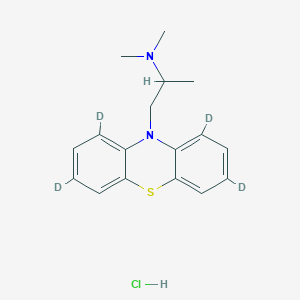

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)